molecular formula C10H8BrNO2 B598181 3-Bromo-4-hydroxy-8-methoxyquinoline CAS No. 1204811-42-6

3-Bromo-4-hydroxy-8-methoxyquinoline

Cat. No.: B598181
CAS No.: 1204811-42-6
M. Wt: 254.083
InChI Key: JJQYYRCPHOZXKS-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-8-methoxyquinoline (3-BHQ) is a synthetic compound with a wide range of applications in scientific research. It is a highly versatile molecule that has been studied for its biochemical and physiological effects, as well as its potential use as a therapeutic agent.

Scientific Research Applications

  • Synthesis of Bromoquinolines : A study demonstrated the use of 2,2,3-Tribromopropanal for transforming 4-methoxyanilines into 3-bromo-6-methoxyquinolines, which can be further converted into 3-bromoquinolin-6-ols with additional substituents (Lamberth et al., 2014).

  • Reactivity of Quinoline Ring-System : Another study explored the Suzuki-Miyaura cross-coupling of bromoquinolines, including 5-bromo-3-methoxyquinoline, to form biaryl systems. This research highlighted significant differences in reactivity based on the quinoline ring-system's electron distribution (Håheim et al., 2019).

  • Synthesis of Polyfused Heterocycles-Based Quinolone : A 2015 study reported the synthesis of novel heterocyclic compounds incorporating quinolone moieties by reacting 3-bromo-4-hydroxy-7-methoxyquinolin-2(1H)-one with various reagents. These compounds showed potential as antibacterial agents (Hamama et al., 2015).

  • Synthesis of Brominated Methoxyquinolines : Research on the regioselective bromination of methoxyquinolines, including the synthesis of brominated methoxyquinolines at various positions, was conducted. This process led to the functionalization of the quinoline ring (Çakmak & Ökten, 2017).

  • Synthesis of Halogenated Quinolines : The synthesis of 4-bromo-3-fluoro-6-methoxyquinoline, a key building block for antibiotics, was reported. Halogenated quinolines, including this derivative, are valuable in antimicrobial drug discovery (Flagstad et al., 2014).

  • Synthesis of Quinoline Derivatives for Biological Applications : A 2022 study detailed the synthesis of novel compounds containing lawsone, using 3-bromo-4-hydroxy-7-methoxyquinolin-2(1H)-one. These compounds exhibited antioxidant and antitumor activities (Hassanien et al., 2022).

Properties

IUPAC Name

3-bromo-8-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-8-4-2-3-6-9(8)12-5-7(11)10(6)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQYYRCPHOZXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671076
Record name 3-Bromo-8-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204811-42-6
Record name 3-Bromo-8-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1204811-42-6
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